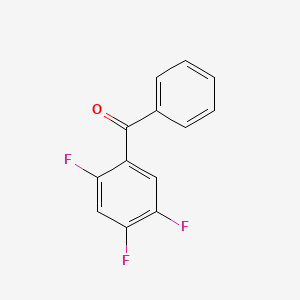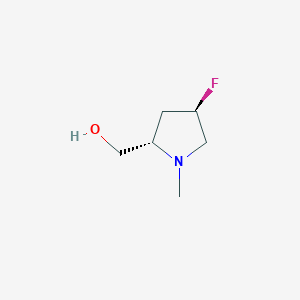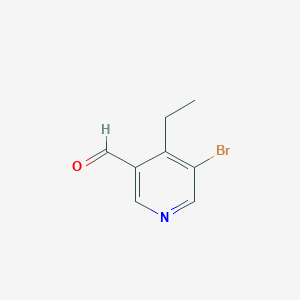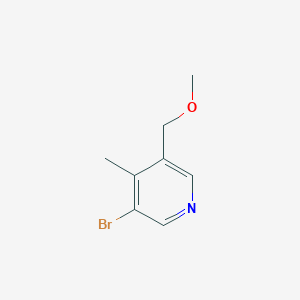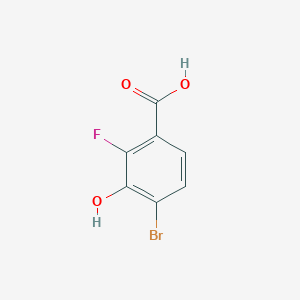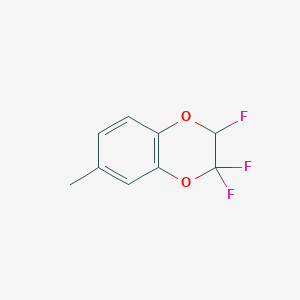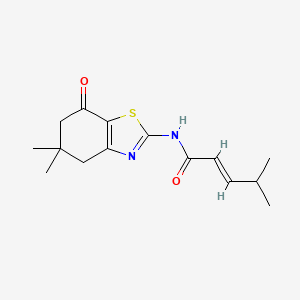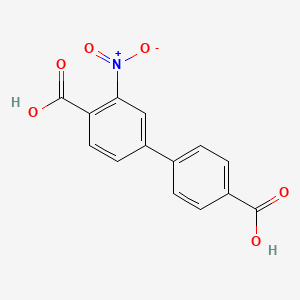![molecular formula C33H43Cl2FeN3 B6321679 2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride CAS No. 204203-10-1](/img/structure/B6321679.png)
2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride
説明
2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride is a useful research compound. Its molecular formula is C33H43Cl2FeN3 and its molecular weight is 608.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 607.218339 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalyst Precursor Immobilization
The compound 2,6-bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride has been functionalized and investigated as a catalyst precursor. It has been functionalized with alkenyl groups and combined with iron(II) chloride to form precatalysts. These have been explored for self-immobilization and heterogenization on modified silica, showcasing its potential in creating immobilized catalytic systems (Kaul et al., 2002).
Ethylene Polymerization
This compound has also been evaluated as a catalyst for the polymerization of ethylene. Various derivatives of this compound have been synthesized and tested, demonstrating significant catalytic activity for ethylene polymerization. The activity is highly dependent on the conditions, such as temperature and the Al/Fe ratio (Paulino & Schuchardt, 2004).
Thermo-Stable Precatalysts
Research has shown that nitro-functionalized derivatives of this compound serve as effective and thermo-stable precatalysts for the production of linear polyethylenes with high molecular weights. These complexes displayed exceptionally high activities and afforded high molecular weight polyethylene, indicating their potential in industrial polymer production (Mahmood et al., 2018).
Atom Transfer Radical Polymerization
This compound has been used in iron-mediated atom transfer radical polymerization of certain monomers. It has demonstrated efficiency in producing polymers with controlled structures and low molecular weight distributions. This highlights its role in specialized polymerization processes (Abu-Surrah et al., 2011).
Luminescent Zinc(II) Complexes
Zinc(II) complexes of 2,6-bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine have been synthesized, showing blue luminescence due to π* → π transition centered on the ligands. This indicates its potential application in the development of luminescent materials (Fan et al., 2005).
Electrospray Ionization Mass Spectrometry Study
The compound has been studied using electrospray ionization tandem mass spectrometry, revealing insights into its activation process with methylaluminoxane. This type of research aids in understanding the molecular behavior of such complexes in various chemical processes (Castro et al., 2005).
High-Activity Iron Pre-Catalysts
Research has developed various derivatives of this compound as iron(II) dichloride complexes, which exhibited very high activity in ethylene polymerization, making them notable as high-activity pre-catalysts (Cao et al., 2012).
特性
IUPAC Name |
dichloroiron;N-[2,6-di(propan-2-yl)phenyl]-1-[6-[N-[2,6-di(propan-2-yl)phenyl]-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3.2ClH.Fe/c1-20(2)26-14-11-15-27(21(3)4)32(26)34-24(9)30-18-13-19-31(36-30)25(10)35-33-28(22(5)6)16-12-17-29(33)23(7)8;;;/h11-23H,1-10H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIGZNOJKLRBHI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C(C)C)C(C)C)C.Cl[Fe]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43Cl2FeN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



